

Application Notes and Protocols for Tannase-Mediated Bioremediation of Tannery Effluents

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Compound of Interest

Compound Name: Tannase

Cat. No.: B8822749

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tannery effluents represent a significant environmental challenge due to their high content of tannins, polyphenolic compounds that are recalcitrant to conventional wastewater treatment methods. These compounds contribute to high chemical oxygen demand (COD) and biochemical oxygen demand (BOD), exhibit antimicrobial properties that hinder biological treatment processes, and impart a strong color to the wastewater.^{[1][2][3]} Enzymatic treatment using **tannase** (tannin acyl hydrolase, E.C. 3.1.1.20) offers a promising and eco-friendly alternative for the bioremediation of these effluents.^{[1][4]} **Tannase** catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, breaking them down into simpler, less toxic, and more biodegradable compounds like gallic acid and glucose. This document provides detailed application notes and experimental protocols for the production, immobilization, and application of **tannase** in the treatment of tannery wastewater.

Introduction to Tannase and its Application in Tannery Effluent Treatment

Tannase is an inducible, extracellular enzyme produced by a variety of microorganisms, including fungi (e.g., *Aspergillus*, *Penicillium*) and bacteria (e.g., *Bacillus*, *Lactobacillus*). Its primary industrial applications are in the food, beverage, pharmaceutical, and chemical industries. In the context of environmental remediation, **tannase** is particularly effective for

treating effluents from the leather industry. The enzymatic hydrolysis of tannins reduces their inhibitory effect on microbial populations in subsequent biological treatment stages, thereby improving the overall efficiency of the wastewater treatment process. Both free and immobilized **tannase** have been successfully used to treat tannery effluents, with immobilized enzymes offering advantages such as reusability and enhanced stability.

Data Presentation: Efficacy of Tannase Treatment

The following tables summarize the quantitative data from various studies on the effectiveness of **tannase** in treating tannery effluents.

Table 1: Physicochemical Characteristics of Untreated Tannery Effluent

Parameter	Concentration Range	Reference
pH	6.8 - 8.5	
Chemical Oxygen Demand (COD)	1765 - 8000 mg/L	
Biochemical Oxygen Demand (BOD)	830 - 2960 mg/L	
Total Dissolved Solids (TDS)	4640 - 9370 mg/L	
Total Suspended Solids (TSS)	1560 - 2500 mg/L	
Tannin/Tannic Acid	1000 - 5000 mg/L	
Total Phenolic Compounds	Varies	
Chromium (Total)	15.96 - 127.04 mg/L	

Table 2: Efficiency of **Tannase** Treatment on Tannery Effluent

Tannase Source (Form)	Treatment Time (h)	Tannin Reduction (%)	Total Phenolic Compound Reduction (%)	COD Reduction (%)	BOD Reduction (%)	Reference
Aspergillus fumigatus CAS21 (Free)	2	25 - 89	30	-	-	
Aspergillus fumigatus CAS21 (Immobilized on Ca-alginate)	48	74 - 78	Reduced	-	-	
Aspergillus niger (Free)	48	45	-	-	-	
Penicillium variable (Free)	48	36	-	-	-	
Aspergillus ficuum (Free)	24	57	-	-	-	
Bacillus nitratireducens (Crude)	Continuous	84 - 88	-	-	-	

Aspergillus

candidus

(Biomass	120	-	-	75	97.3
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and

Enzyme)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the **tannase** treatment of tannery effluents.

Protocol for Tannase Production

This protocol is based on the production of **tannase** from fungal sources like Aspergillus species, which are commonly reported for high yields.

3.1.1. Materials and Reagents

- Fungal strain (e.g., Aspergillus fumigatus, Aspergillus niger)
- Minimal media components: K_2HPO_4 , KH_2PO_4 , $MgSO_4$, NH_4Cl , $CaCl_2$
- Tannic acid (inducer)
- Agar
- Culture flasks or bioreactor
- Incubator shaker
- Centrifuge
- Filtration apparatus (e.g., Whatman filter paper No. 1)

3.1.2. Procedure

- Inoculum Preparation:

- Prepare a minimal media agar plate containing 1% (w/v) tannic acid.
- Inoculate the plate with the fungal strain and incubate at 35°C for 48 hours.
- Prepare a spore suspension or use agar plugs for inoculating the liquid culture.
- Submerged Fermentation:
 - Prepare the liquid minimal medium with the following composition (g/L): K_2HPO_4 (0.5), KH_2PO_4 (0.5), $MgSO_4$ (0.5), NH_4Cl (1.0), $CaCl_2$ (0.1), and tannic acid (10.0). Adjust the pH to 5.5-6.8.
 - Dispense the medium into flasks and autoclave.
 - Inoculate the cooled medium with the prepared inoculum.
 - Incubate the flasks in a shaker at 37°C and 120 rpm for 24-96 hours.
- Enzyme Extraction:
 - After incubation, harvest the culture broth by filtration through Whatman filter paper No. 1 to remove the fungal biomass.
 - The cell-free filtrate is the crude extracellular **tannase** solution.
 - For further purification, the crude enzyme can be subjected to dialysis and concentration using a membrane with a specific molecular weight cutoff (e.g., 50 kDa).

Protocol for Tannase Immobilization

Immobilization enhances the stability and reusability of the enzyme. Entrapment in calcium alginate is a widely used and effective method.

3.2.1. Materials and Reagents

- Crude or purified **tannase** solution
- Sodium alginate

- Calcium chloride (CaCl_2)
- Magnetic stirrer
- Syringe with a needle or a peristaltic pump

3.2.2. Procedure

- Preparation of Sodium Alginate Solution:
 - Prepare a 3-4% (w/v) solution of sodium alginate in distilled water.
 - Stir the solution continuously on a magnetic stirrer for 4 hours at room temperature until a homogenous, viscous solution is obtained.
- Enzyme Entrapment:
 - Mix the **tannase** solution with the sodium alginate solution in a defined ratio (e.g., 1:1 v/v).
 - Stir the mixture gently to ensure uniform distribution of the enzyme.
- Bead Formation:
 - Prepare a 0.1 M solution of calcium chloride.
 - Extrude the enzyme-alginate mixture dropwise into the CaCl_2 solution from a height of about 10-15 cm using a syringe or a peristaltic pump.
 - Spherical beads will form instantly upon contact with the CaCl_2 solution.
- Curing and Washing:
 - Leave the beads in the CaCl_2 solution for a curing period of 1-2 hours at 4°C to ensure complete gelation.
 - Decant the CaCl_2 solution and wash the beads several times with distilled water and then with a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0) to remove any unbound enzyme and excess calcium ions.

- Storage:
 - Store the immobilized **tannase** beads in the same buffer at 4°C until use.

Protocol for Tannery Effluent Treatment

This protocol describes the use of immobilized **tannase** in a packed bed reactor (PBR) for the continuous treatment of tannery effluent.

3.3.1. Materials and Equipment

- Immobilized **tannase** beads
- Packed bed reactor column
- Peristaltic pump
- Tannery effluent (pre-filtered to remove suspended solids)
- Thermostatic bath

3.3.2. Procedure

- Reactor Setup:
 - Pack the reactor column with the immobilized **tannase** beads.
 - Set up the system as shown in the workflow diagram below, with the peristaltic pump feeding the effluent from a reservoir to the bottom of the column.
 - Maintain the desired temperature (e.g., 37°C) using a thermostatic water jacket around the column.
- Effluent Treatment:
 - Pump the pre-filtered tannery effluent through the PBR at a constant flow rate (e.g., 5 mL/min).
 - Collect the treated effluent at the outlet of the column.

- Monitoring and Analysis:
 - Collect samples of the treated effluent at regular time intervals (e.g., every 12 or 24 hours) for up to 48-120 hours.
 - Analyze the samples for tannin concentration, total phenolic compounds, COD, and BOD to determine the treatment efficiency.

Protocol for Tannin Concentration Analysis

The rhodanine method is a spectrophotometric assay suitable for the quantification of gallic acid released by **tannase** activity. The Folin-Denis method is commonly used for determining total phenolic compounds, including tannins.

3.4.1. Rhodanine Assay for **Tannase** Activity

- Reaction Mixture: Prepare a reaction mixture containing the enzyme solution (free or immobilized) and a suitable substrate (e.g., tannic acid or methyl gallate in buffer).
- Incubation: Incubate the reaction mixture for a specific time (e.g., 5 minutes) at the optimal temperature and pH for the enzyme.
- Color Development:
 - Stop the reaction and add a methanolic rhodanine solution (0.667% w/v).
 - After 5 minutes, add 0.5 N potassium hydroxide.
 - Dilute the mixture with distilled water and incubate for 10 minutes at 30°C.
- Measurement: Measure the absorbance at 520 nm using a spectrophotometer.
- Quantification: Determine the amount of gallic acid released by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid.

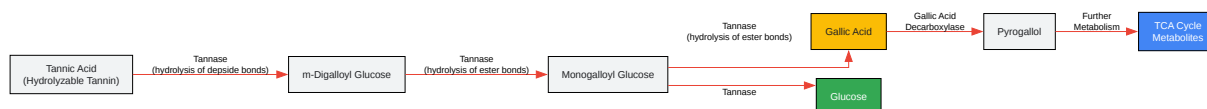
3.4.2. Folin-Denis Method for Total Tannins

- Sample Preparation: Dilute the effluent sample appropriately.

- Reaction:
 - To the diluted sample, add Folin-Denis reagent.
 - Add a saturated sodium carbonate solution to provide the alkaline medium required for the reaction.
- Incubation: Allow the reaction to proceed for a specific time in the dark.
- Measurement: Measure the absorbance of the resulting blue-colored complex at the maximum absorption wavelength (around 760 nm).
- Quantification: Calculate the tannin concentration using a calibration curve prepared with a tannic acid standard.

Visualization of Workflows and Pathways

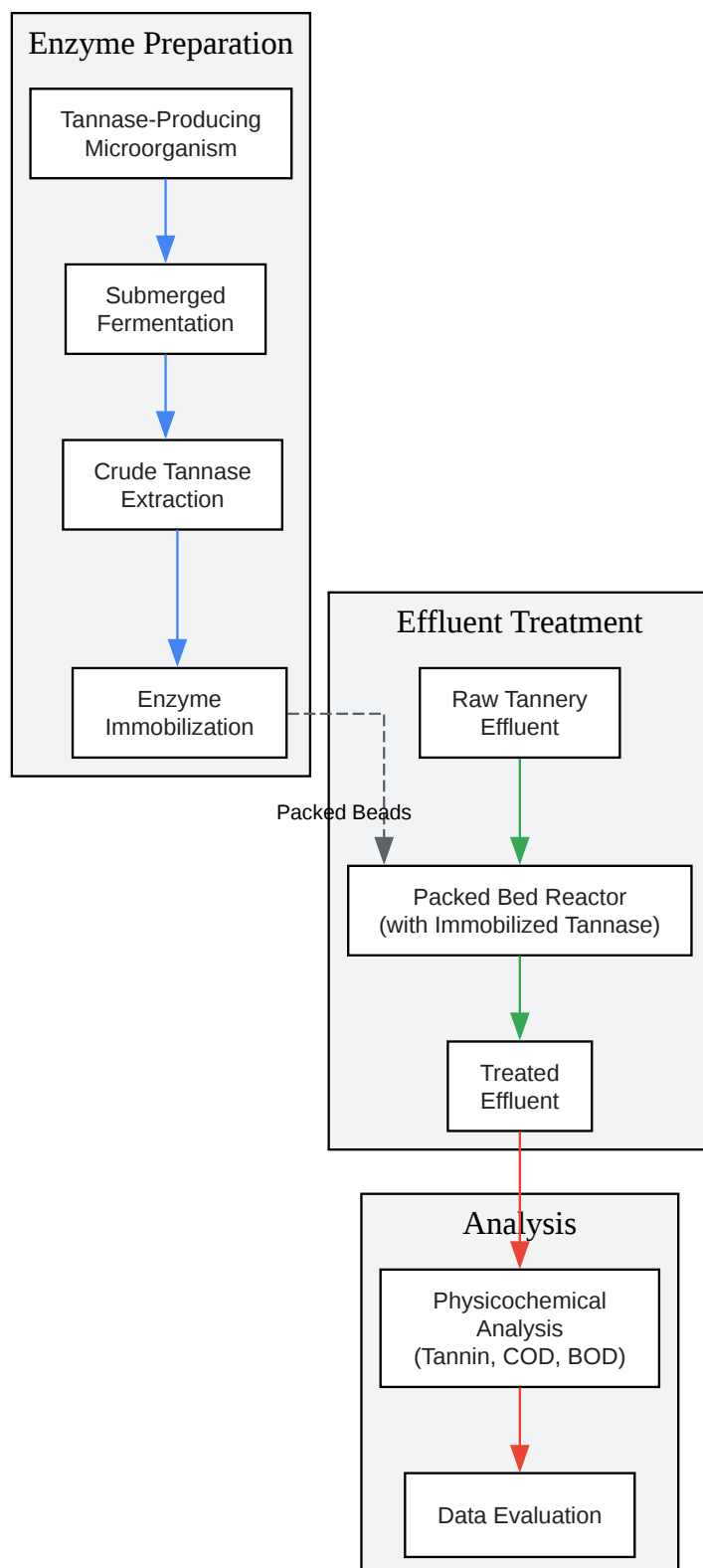
Biochemical Pathway of Tannin Degradation



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Caption: Biochemical pathway of hydrolyzable tannin degradation by microbial enzymes.

Experimental Workflow for Bioremediation



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Caption: Experimental workflow for tannery effluent treatment using immobilized **tannase**.

Conclusion

The application of **tannase** for the bioremediation of tannery effluents is a highly effective and environmentally sustainable approach. The protocols outlined in this document provide a comprehensive guide for researchers to produce, immobilize, and apply this enzyme for the degradation of tannins in industrial wastewater. The significant reduction in key pollution parameters, as evidenced by the presented data, underscores the potential of **tannase** as a key biocatalyst in the development of cleaner and more efficient technologies for treating tannery wastewater. Further research could focus on optimizing reactor designs and exploring the synergistic effects of **tannase** with other microbial or enzymatic treatments.

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